2-(3-Bromo-4-fluorophenyl)-5-chloro-1,3-benzothiazole
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Description
The compound “2-(3-Bromo-4-fluorophenyl)-5-chloro-1,3-benzothiazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and other elements such as bromine (Br), fluorine (F), and chlorine (Cl). The presence of a benzothiazole ring indicates that it might have applications in medicinal chemistry or material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring substituted with a 3-bromo-4-fluorophenyl group. The presence of halogens (Br, F, Cl) might influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens and the benzothiazole ring. Halogens are often involved in substitution reactions, while the benzothiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and influence its solubility in various solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-5-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrClFNS/c14-9-5-7(1-3-10(9)16)13-17-11-6-8(15)2-4-12(11)18-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHGIYOINCUZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(S2)C=CC(=C3)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-5-chloro-1,3-benzothiazole |
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